2,3-二氨基琥珀酸

描述

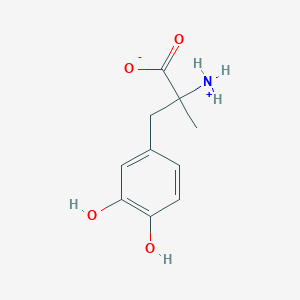

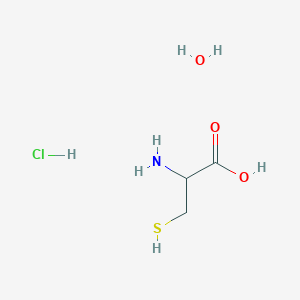

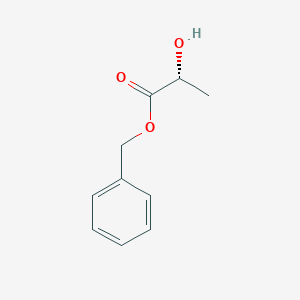

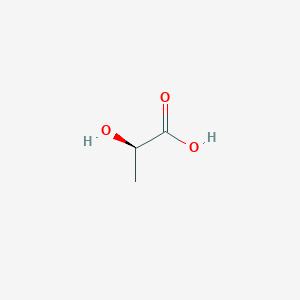

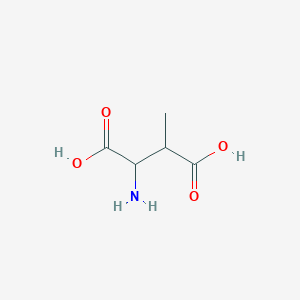

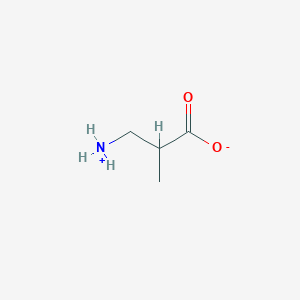

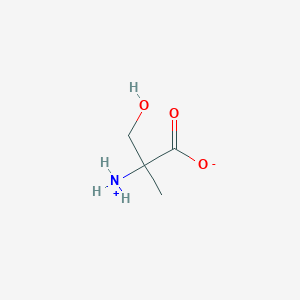

2,3-Diaminosuccinic acid, also known as meso-2,3-Diaminosuccinic acid, is an amino acid with the empirical formula C4H8N2O4 and a molecular weight of 148.12 . It is used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of 2,3-Diaminosuccinic acid derivatives has been reported in a study . The study describes a Rh2(OAc)4 and chiral Brønsted acid co-catalyzed three-component Mannich-type reaction of a diazo compound, a phosphoramidate, and an α-imino ester. This reaction provides a rapid and efficient access to 2,3-diaminosuccinic acid derivatives with a high level control of diastereo- and enantioselectivity .

Molecular Structure Analysis

The SMILES string for 2,3-Diaminosuccinic acid is NC(C(N)C(O)=O)C(O)=O . The InChI is 1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ .

科学研究应用

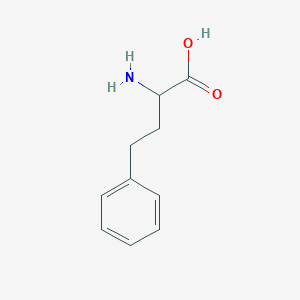

肽化学2,3-二氨基琥珀酸已被纳入肽结构中,作为生长抑素核心结构中半胱氨酸的替代物,展示了它在肽化学中的实用性 (Riemer et al., 2004)。

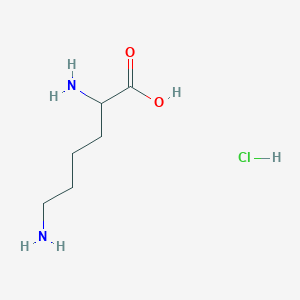

酶反应底物它作为牛肾D-天冬氨酸氧化酶的底物,经历氧化脱氨基和脱羧反应,形成类似吡嗪二羧酸的化合物 (Rinaldi et al., 2005)。

微生物分辨微生物如尿素微球菌可以吸收2,3-二氨基琥珀酸,展示了它在微生物学研究中的潜在作用 (Suzuki et al., 1956)。

配位化学2,3-二氨基琥珀酸与铜和镍等金属形成络合物,表明了它在配位化学中的重要性 (Yoshikawa & Yamasaki, 1967)。

有机合成中的手性辅助新型N-磺酰化的2,3-二氨基琥珀酸型手性辅助剂已被合成,用于有机合成中的不对称反应 (Serizawa et al., 2006)。

催化当用于钌-二胺螯合物中时,它对烯烃的氨基羟基化反应起到高效催化作用 (Muñiz et al., 2006)。

无机生物化学2,3-二氨基琥珀酸与钯的络合物已被研究其DNA结合和抗肿瘤性质,突显了它在药物化学中的潜力 (Matilla et al., 1994)。

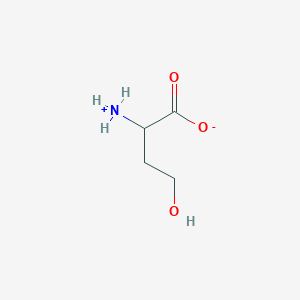

α,β-二氨基酸的合成它已被用作合成α,β-二氨基酸的构建块,这些是生物活性化合物中的关键结构片段 (Viso et al., 2011)。

安全和危害

2,3-Diaminosuccinic acid is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity – Single Exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

未来方向

There is a study that utilized 2,3-Diaminosuccinic acid in the screening of natural deep eutectic solvents (NADES) to identify those with the ability to strongly solvate rutin . The most effective two-component solvent comprised proline combined with 2,3-diaminosuccinic acid, and the solubility of rutin in this solvent was found to be 130% greater than its solubility in the best reference system . This suggests potential future directions in the use of 2,3-Diaminosuccinic acid in the development of solvents for solvating specific compounds.

属性

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?

A1: 2,3-Diaminosuccinic acid derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.

Q2: How does the stereochemistry of 2,3-Diaminosuccinic acid affect its coordination with metals like copper and nickel?

A2: Studies have shown that the stereochemistry of 2,3-Diaminosuccinic acid influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.

Q3: What synthetic approaches can be employed to access 2,3-Diaminosuccinic acid derivatives?

A3: Several synthetic routes to 2,3-Diaminosuccinic acid derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.

Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?

A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.

Q5: Are there computational methods available to study 2,3-Diaminosuccinic acid and its derivatives?

A5: While the provided abstracts do not explicitly mention computational studies on 2,3-Diaminosuccinic acid itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of 2,3-Diaminosuccinic acid and its derivatives, including solubility, reactivity, and interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。